![molecular formula C11H16N2O2 B12915271 (3R)-1-[4-amino-2-(hydroxymethyl)phenyl]pyrrolidin-3-ol CAS No. 921592-82-7](/img/structure/B12915271.png)
(3R)-1-[4-amino-2-(hydroxymethyl)phenyl]pyrrolidin-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3R)-1-[4-amino-2-(hydroxymethyl)phenyl]pyrrolidin-3-ol is a chiral compound with a pyrrolidine ring substituted with an amino group and a hydroxymethyl group on the phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-1-[4-amino-2-(hydroxymethyl)phenyl]pyrrolidin-3-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-nitrobenzaldehyde and ®-pyrrolidine-3-ol.
Reduction: The nitro group of 4-nitrobenzaldehyde is reduced to an amino group using a reducing agent like hydrogen gas in the presence of a palladium catalyst.
Hydroxymethylation: The hydroxymethyl group is introduced via a hydroxymethylation reaction, often using formaldehyde and a base like sodium hydroxide.
Cyclization: The final step involves the cyclization of the intermediate to form the pyrrolidine ring, which can be achieved through intramolecular cyclization reactions under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the hydroxymethyl group is oxidized to a carboxyl group using oxidizing agents like potassium permanganate.
Reduction: Reduction of the amino group to an amine can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of (3R)-1-[4-carboxy-2-(hydroxymethyl)phenyl]pyrrolidin-3-ol.
Reduction: Formation of (3R)-1-[4-amino-2-(hydroxymethyl)phenyl]pyrrolidin-3-amine.
Substitution: Formation of various substituted pyrrolidine derivatives depending on the substituent introduced.
Applications De Recherche Scientifique
Chemistry
In organic synthesis, (3R)-1-[4-amino-2-(hydroxymethyl)phenyl]pyrrolidin-3-ol serves as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in asymmetric synthesis.
Biology
The compound can be used as a ligand in the study of enzyme-substrate interactions, particularly in enzymes that recognize chiral substrates.
Medicine
In medicinal chemistry, this compound is investigated for its potential as a pharmaceutical intermediate. Its derivatives may exhibit biological activities such as anti-inflammatory or antimicrobial properties.
Industry
The compound is used in the development of new materials and as a precursor in the synthesis of polymers and other industrial chemicals.
Mécanisme D'action
The mechanism by which (3R)-1-[4-amino-2-(hydroxymethyl)phenyl]pyrrolidin-3-ol exerts its effects involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, influencing their activity. The hydroxymethyl group can participate in additional interactions, stabilizing the compound’s binding to its target.
Comparaison Avec Des Composés Similaires
Similar Compounds
(3R)-1-[4-amino-2-(methyl)phenyl]pyrrolidin-3-ol: Similar structure but lacks the hydroxymethyl group.
(3R)-1-[4-amino-2-(hydroxymethyl)phenyl]piperidin-3-ol: Similar structure but with a piperidine ring instead of a pyrrolidine ring.
Uniqueness
(3R)-1-[4-amino-2-(hydroxymethyl)phenyl]pyrrolidin-3-ol is unique due to the presence of both an amino group and a hydroxymethyl group on the phenyl ring, which allows for diverse chemical reactivity and potential biological activity. Its chiral nature further enhances its value in asymmetric synthesis and pharmaceutical applications.
Propriétés
Numéro CAS |
921592-82-7 |
|---|---|
Formule moléculaire |
C11H16N2O2 |
Poids moléculaire |
208.26 g/mol |
Nom IUPAC |
(3R)-1-[4-amino-2-(hydroxymethyl)phenyl]pyrrolidin-3-ol |
InChI |
InChI=1S/C11H16N2O2/c12-9-1-2-11(8(5-9)7-14)13-4-3-10(15)6-13/h1-2,5,10,14-15H,3-4,6-7,12H2/t10-/m1/s1 |
Clé InChI |
YAKIFVZAGCXPIN-SNVBAGLBSA-N |
SMILES isomérique |
C1CN(C[C@@H]1O)C2=C(C=C(C=C2)N)CO |
SMILES canonique |
C1CN(CC1O)C2=C(C=C(C=C2)N)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


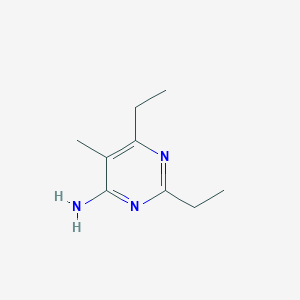
![N-[3-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-[(Z)-N'-phenylmethoxycarbamimidoyl]imidazol-4-yl]formamide](/img/structure/B12915195.png)
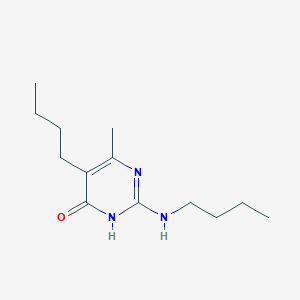
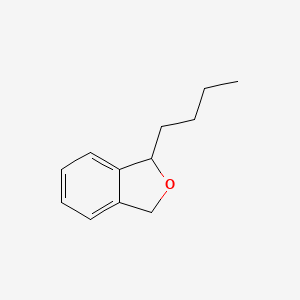

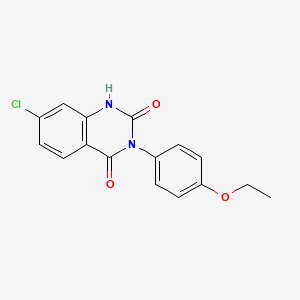
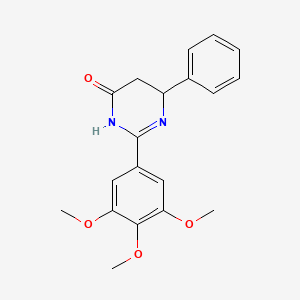
![N,N-Dimethyl-2-[(2-methyl-6-phenylpyrimidin-4-yl)oxy]ethan-1-amine](/img/structure/B12915229.png)

![1,2,6,7-Tetrahydroimidazo[2,1-c][1,2,4]triazin-3(4H)-one](/img/structure/B12915255.png)

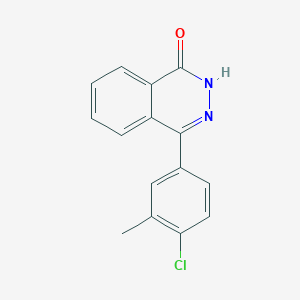
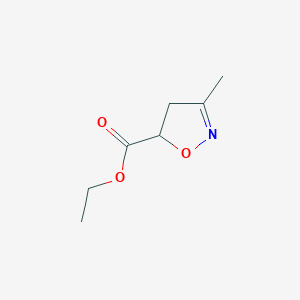
![2-Methyl-1,2,6,7-tetrahydroimidazo[2,1-c][1,2,4]triazin-3(4H)-one](/img/structure/B12915279.png)
